(2-Cyclopropylethyl)thiourea is an organic compound characterized by the presence of a thiourea functional group, which is a sulfur analog of urea. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. It serves as a versatile intermediate for the synthesis of more complex molecules.
(2-Cyclopropylethyl)thiourea, with the chemical formula CHNS, can be classified under thioureas, which are compounds containing the functional group RRN-C(=S)-N-RR. The compound is synthesized through various methods involving cyclopropyl derivatives and thiourea or its derivatives. It is recognized in chemical databases and catalogs, indicating its availability for research purposes .
The synthesis of (2-cyclopropylethyl)thiourea typically involves the reaction of cyclopropylamine with carbon disulfide or thioketones. One common method includes:
The reaction conditions often require careful control of temperature and time to optimize yield and purity. For instance, a typical reaction might be conducted under reflux conditions in a suitable solvent such as ethanol or dichloromethane .
The molecular structure of (2-cyclopropylethyl)thiourea features a cyclopropyl group attached to an ethyl chain that connects to the thiourea moiety. The structural representation can be summarized as follows:
The compound exhibits two tautomeric forms: thione and thiol, with the thione form being more stable in aqueous solution .
(2-Cyclopropylethyl)thiourea can undergo various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The substitution reactions may involve nucleophiles such as amines or alcohols depending on the desired product.
The mechanism of action for (2-cyclopropylethyl)thiourea primarily involves its interaction with biological targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator within biochemical pathways, particularly in studies related to enzyme inhibition where it has shown promise against urease enzymes .
The specific binding interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the thiourea structure, enhancing its biological activity .
(2-Cyclopropylethyl)thiourea has several applications in scientific research:
The cyclopropyl group—a three-carbon cycloalkane with significant angle strain—confers distinct advantages in modulating the physicochemical, metabolic, and target-binding properties of pharmacophores. Its gem-disubstituted character creates a pronounced "bend" in molecular structure, positioning appended functional groups into specific spatial orientations that mimic bioactive conformations of flexible chains. This preorganization reduces the entropic penalty of binding, enhancing ligand efficiency. In hepatitis B virus (HBV) capsid assembly modulators, cyclopropyl-containing derivatives like 2-cyclopropyl-thioureidobenzamide (CP-TBA) demonstrated marked improvements in potency (EC₅₀ = 0.033 μM) compared to non-cyclopropyl analogues, attributed to optimized hydrophobic packing at dimer-dimer interfaces within the viral core protein [1].
Electronic effects further augment the cyclopropane’s utility. The Walsh orbital—a characteristic high-energy C-C bonding orbital—facilitates hyperconjugation with adjacent π-systems or lone pairs, modulating electron density and bond strengths. This enables fine-tuning of hydrogen-bond acceptor/donor capacities in attached functionalities. For instance, cyclopropyl-linked acyl thioureas exhibit enhanced dipole moments and polar surface areas versus their straight-chain counterparts, improving solvation and membrane permeability [4] [7]. In SARS-CoV-2 3CLᵖʳᵒ inhibitors, cyclopropane-derived aldehydes (e.g., compound 11c) achieved sub-nanomolar inhibition (IC₅₀ = 0.14 μM) by leveraging optimal hydrophobic filling of the S4 subsite while maintaining critical hydrogen bonds to Glu166 and Gln189 [10].
Table 1: Impact of Cyclopropyl Motifs on Bioactive Compound Profiles
Compound Class | Key Cyclopropyl Derivative | Target | Potency Enhancement | Primary Mechanism |
---|---|---|---|---|
Thioureidobenzamides | 17e (CP-TBA) | HBV Capsid Assembly | EC₅₀ = 0.033 μM (vs 0.35 μM for lead) [1] | Optimized dimer-dimer interface occupancy |
Acyl Thioureas | 4h | α-Amylase/Proteinase K | IC₅₀ = 58.20 ± 0.11 μM (α-Amylase) [4] | Increased hydrophobicity & dipole alignment |
3CLᵖʳᵒ Inhibitors | 11c | SARS-CoV-2 3CL Protease | IC₅₀ = 0.14 μM [10] | S4 subsite occupancy & H-bond network stabilization |
Iminothiazolidinone-Isatin | 7d | Intestinal Alkaline Phosphatase | IC₅₀ = 55.70 ± 0.19 μM [7] | Conformational restraint enhancing active-site fit |
Metabolic stability constitutes a third critical advantage. The cyclopropyl ring’s saturated nature impedes oxidative degradation by cytochrome P450 enzymes, extending in vivo half-lives. Hybrids like linifanib (ureido indazole with cyclopropyl) demonstrated sustained plasma concentrations in phase II oncology trials, attributable to the moiety’s resistance to dealkylation and hydroxylation [6]. Collectively, these properties—conformational constraint, electronic modulation, and metabolic resilience—establish cyclopropyl as an indispensable tool for addressing pharmacodynamic and pharmacokinetic challenges.
Thiourea (NH₂-CS-NH₂) and its derivatives serve as privileged scaffolds in medicinal chemistry due to their exceptional capacity for directional hydrogen bonding and metal coordination. The thiocarbonyl group’s polarized C=S bond (with sulfur exhibiting partial negative charge and carbon partial positive charge) enables:
Table 2: Multitarget Inhibition Profiles of Representative Thiourea Derivatives
Thiourea Derivative | Primary Targets | Biological Activities | Key Interactions |
---|---|---|---|
Sorafenib | VEGFR-2, PDGFR-β, Raf kinases | Antiangiogenic/Antiproliferative [6] | Urea C=O H-bonds to hinge region Asp1046/Glu885 |
N-(3-Nitrophenyl)-N'-benzoylthiourea | Jack Bean Urease | Inhibits urea hydrolysis (IC₅₀ = 0.0391 μM) [3] | S–Ni²⁺ coordination; N-H···His492 H-bonding |
Cyclopropyl-tethered acyl thiourea (4h) | α-Amylase, Proteinase K | Antimicrobial/enzyme inhibition [4] | S→Zn²⁺ chelation; H-bonds to catalytic aspartates |
(2-Cyclopropylethyl)thiourea hybrid | HBV Capsid, Urease, Proteases | Multitarget antiviral/anti-enzymatic [1] [7] | Cyclopropyl hydrophobic filling; thiourea H-bond donor/acceptor networks |
The scaffold’s adaptability enables simultaneous engagement of disparate enzymatic targets. For example, cyclopropyl-appended acyl thioureas inhibit both α-amylase (carbohydrate metabolism) and proteinase K (proteolysis) via conserved mechanisms: thiocarbonyl coordination to active-site metals and H-bond donation to catalytic residues. Compound 4h exemplifies this, inhibiting α-amylase (IC₅₀ = 58.20 ± 0.11 μM) and proteinase K (IC₅₀ = 62.70 ± 0.21 μM) through analogous Zn²⁺ chelation and Asp/Glu H-bonding [4]. This intrinsic "multitargetability" positions thiourea as an ideal core for hybrid architectures addressing polypharmacological challenges.
Hybrid inhibitors merge distinct pharmacophores into a single entity to synergistically enhance potency, selectivity, and resistance profiles. The integration of cyclopropyl and thiourea elements in (2-cyclopropylethyl)thiourea exploits complementary mechanisms:
X-ray crystallography of inhibitor-enzyme complexes validates this rational design paradigm. The high-resolution structure of CP-TBA 17e bound to HBV core protein reveals cyclopropyl-induced conformational changes that "open" a cryptic binding pocket, while the thiourea forms bridging H-bonds between Asp29 and Arg32 across dimer interfaces [1]. Similarly, in MERS-CoV 3CLᵖʳᵒ, cyclopropyl-thiourea inhibitor 13c adopts an extended conformation where cyclopropyl occupies the S4 subsite, and the thiourea sulfur coordinates the catalytic Zn²⁺, with N-H groups donating H-bonds to Gln167 and His166 [10]. This dual-targeting within a single active site exemplifies the hybrid’s superiority over unitary pharmacophores.
Concluding Synthesis: (2-Cyclopropylethyl)thiourea epitomizes the strategic convergence of steric constraint (cyclopropyl) and directional intermolecular forces (thiourea) in medicinal chemistry. Its emergence reflects a paradigm shift toward modular hybrids that exploit conserved structural biology principles to achieve multitarget efficacy—an approach poised to address evolving challenges in antiviral, antimicrobial, and metabolic disease therapeutics.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: